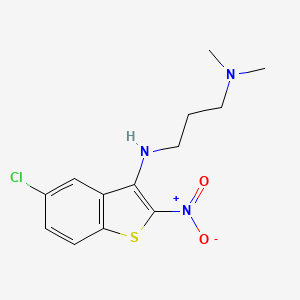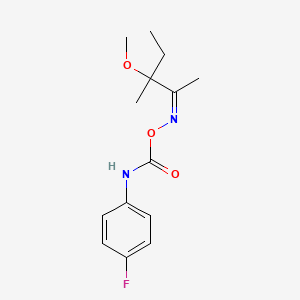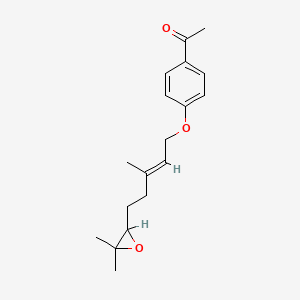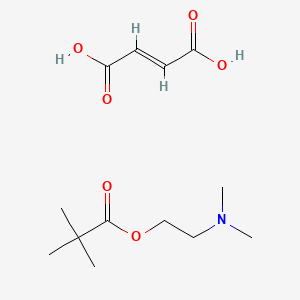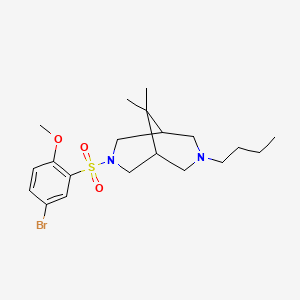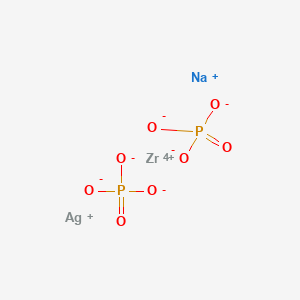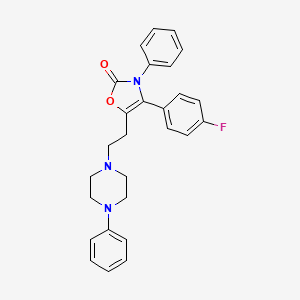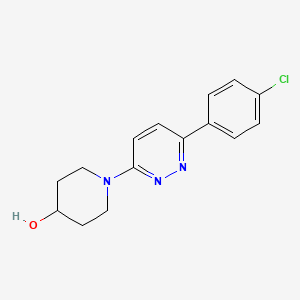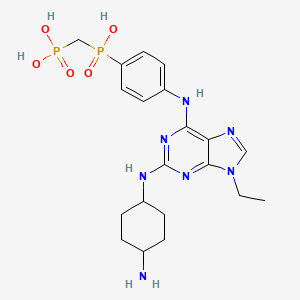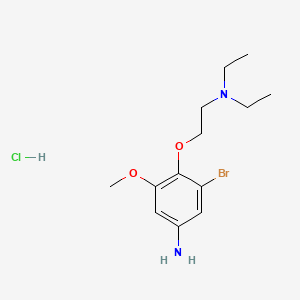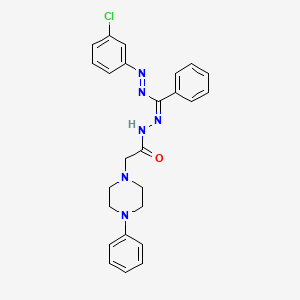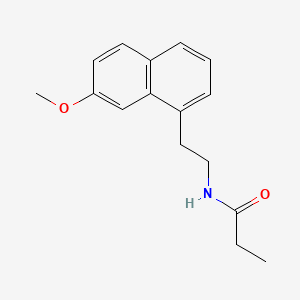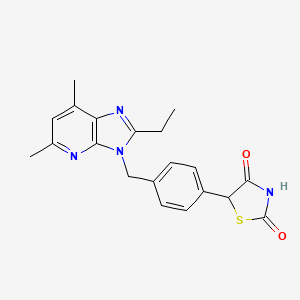
Syv9LY41GY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The compound is characterized by its unique structure, which includes a sulfur atom, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syv9LY41GY involves multiple steps, starting with the preparation of the core structure followed by functionalization. The initial step typically involves the formation of a heterocyclic ring, which is then modified through various chemical reactions to introduce the desired functional groups. Common reagents used in the synthesis include acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Syv9LY41GY undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones , while reduction can produce thiols or sulfides .
Scientific Research Applications
Syv9LY41GY has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Syv9LY41GY involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors , modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in inhibiting specific enzymes .
Properties
CAS No. |
849419-55-2 |
|---|---|
Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O2S/c1-4-15-22-16-11(2)9-12(3)21-18(16)24(15)10-13-5-7-14(8-6-13)17-19(25)23-20(26)27-17/h5-9,17H,4,10H2,1-3H3,(H,23,25,26) |
InChI Key |
SHMWYOSAUIFYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4C(=O)NC(=O)S4)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


